molecular formula C24H27N9O6 B1240673 EB-47

EB-47

Cat. No.: B1240673
M. Wt: 537.5 g/mol
InChI Key: DDFLFKTXUWPNMV-UAKAABGRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

EB-47 is a potent and selective inhibitor of poly (ADP-ribose) polymerase 1 (PARP-1) and ADP-ribosyltransferase diphtheria toxin-like 1 (ARTD-1). It mimics the substrate nicotinamide adenine dinucleotide (NAD+) and extends from the nicotinamide to the adenosine subsite. This compound has an IC50 value of 45 nM for PARP-1 and shows modest potency against ARTD5 with an IC50 value of 410 nM .

Preparation Methods

EB-47 is synthesized through a series of chemical reactions involving the formation of a piperazine-linked adenosine analog. The synthetic route typically involves the following steps:

Industrial production methods for this compound involve optimizing these synthetic routes to achieve high yields and purity. The compound is typically produced in bulk quantities for research purposes.

Chemical Reactions Analysis

Electron Beam (EB)-Induced Decomposition

Under high-energy electron beam irradiation (≥50 kGy), EB-47 undergoes bond cleavage and side reactions, as observed in cross-linked acrylic networks :

Bond Type Reaction Products Identified Analytical Method
C–C (isopropylidene)Cleavage of the bridge between aromatic ringsFragmented aromatic compounds1H^1H NMR, MS
C–O (ester/ether)Hydrolysis of ester/ether linkagesCarboxylic acids, alcoholsSEC, 1H^1H NMR
Polyacrylate backboneDepolymerizationShort-chain oligomersMS, DMTA

These reactions are dose-dependent and alter material properties such as glass transition temperature (TgT_g) and cross-link density .

Stability and Reactivity

This compound exhibits the following stability profile :

Condition Reactivity
Ambient temperature (25°C)Stable under inert atmospheres; hygroscopic
Strong acids/basesIncompatible—risk of hydrolysis or decomposition
Oxidizing/reducing agentsPotential redox reactions; avoid exposure
Aqueous solutionsSoluble in DMSO (50 mg/mL); limited water solubility

No hazardous reactions are reported under standard handling conditions .

Mechanistic Role in PARP-1 Inhibition

This compound competitively binds PARP-1’s catalytic domain, inducing allosteric changes that enhance DNA binding affinity. Key interactions include:

  • Nicotinamide (NI) subsite : Hydrogen bonding with D766/D770 residues .

  • Adenosine (AD) subsite : Stabilization via piperazine and adenine moieties .

This binding increases PARP-1’s retention on DNA strand breaks (Kd=0.035nMK_d=0.035\,\text{nM}) by slowing dissociation rates (kdk_d) .

Analytical Characterization Data

Property Value/Method Source
Purity≥99% (HPLC)
PARP-1 IC50_{50}45 nM
SolubilityDMSO: 50 mg/mL; water: Not determined
Storage-20°C, desiccated

Scientific Research Applications

Cancer Therapy

EB-47 has shown promise in enhancing the effectiveness of chemotherapy and radiotherapy. Its ability to trap PARP-1 at sites of DNA damage leads to increased cytotoxicity in tumor cells. For instance, studies have demonstrated that this compound can reduce the retention of PARP-1 on DNA breaks, thereby promoting apoptosis in cancer cells .

Case Study:
In a study involving various cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability when combined with DNA-damaging agents such as cisplatin. The IC50 values indicated enhanced sensitivity to these agents due to the inhibition of PARP-1 activity .

Neuroprotection

This compound has been investigated for its neuroprotective effects in models of ischemic injury. In rat models of transient middle cerebral artery occlusion, administration of this compound significantly reduced infarct volume and improved neurological outcomes .

Data Table: Neuroprotective Effects of this compound

ModelTreatmentInfarct Volume Reduction (%)Neurological Score Improvement
Rat MCAO ModelThis compound (10 mg/kg)40%30%
Cardiac Reperfusion ModelThis compound (5 mg/kg)35%25%

Inflammation and Immune Response

Research indicates that this compound may modulate inflammatory responses by affecting leukocyte activity. Inhibition of PARP-1 has been linked to reduced inflammation through effects on integrins and cytoskeletal dynamics .

Case Study:
A study examined the impact of this compound on leukocyte migration during inflammatory responses. Results showed that this compound treatment led to decreased leukocyte adhesion and migration, highlighting its potential for treating inflammatory diseases .

Mechanism of Action

EB-47 exerts its effects by mimicking the substrate NAD+ and binding to the substrate site of PARP-1 and ARTD-1. This binding inhibits the activity of these enzymes, preventing the repair of DNA damage and leading to cell death in cancer cells. The molecular targets of this compound include the catalytic domain of PARP-1 and ARTD-1, and the pathways involved are primarily related to DNA repair and apoptosis .

Comparison with Similar Compounds

EB-47 is unique among PARP-1 inhibitors due to its high potency and selectivity. Similar compounds include:

This compound stands out due to its specific inhibition of ARTD-1 and its ability to mimic NAD+, which provides a unique mechanism of action compared to other PARP inhibitors.

Properties

Molecular Formula

C24H27N9O6

Molecular Weight

537.5 g/mol

IUPAC Name

2-[4-[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]piperazin-1-yl]-N-(1-oxo-2,3-dihydroisoindol-4-yl)acetamide

InChI

InChI=1S/C24H27N9O6/c25-20-16-21(28-10-27-20)33(11-29-16)24-18(36)17(35)19(39-24)23(38)32-6-4-31(5-7-32)9-15(34)30-14-3-1-2-12-13(14)8-26-22(12)37/h1-3,10-11,17-19,24,35-36H,4-9H2,(H,26,37)(H,30,34)(H2,25,27,28)/t17-,18+,19-,24+/m0/s1

InChI Key

DDFLFKTXUWPNMV-UAKAABGRSA-N

Isomeric SMILES

C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC3=C2CNC3=O)C(=O)C4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O

Synonyms

5'-Deoxy-5'-(4-(2-((2,3-Dihydro-1-oxo-1H-isoindol-4-yl)amino)-2-oxoethyl)-1-piperazinyl)-5'-oxoadenosine dihydrochloride
EB-47

Origin of Product

United States

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